4-Methyl-1H-benzo[d]imidazol-2(3H)-one

Analytical chemistry Isomer identification Quality control

Regioisomeric impurities in benzimidazolone building blocks cause failed alkylation regioselectivity, invalid QC calibration, and off-spec pigment performance. 4-Methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 19190-68-2) eliminates this risk. • Confirmed 4-methyl regioisomer-not the 5-methyl isomer (CAS 5400-75-9)-ensuring predictable N1:N3 alkylation ratios per published SAR. • Distinct UV profile (λmax 278/282 nm) for TDI quality control per validated analytical methods. • ≥97% purity; precursor for benzimidazolone azo pigments and HIV-1 RT/muscarinic M1/H3 receptor probe libraries.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 19190-68-2
Cat. No. B098035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-benzo[d]imidazol-2(3H)-one
CAS19190-68-2
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=O)N2
InChIInChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
InChIKeyHCHIWZADTVYYAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzimidazolone: Compound Profile & Procurement


4-Methyl-1H-benzo[d]imidazol-2(3H)-one (synonyms: 4-methylbenzimidazolone, 4-methyl-2-benzimidazolinone) is a bicyclic benzimidazolone derivative with molecular formula C₈H₈N₂O and molecular weight 148.16 g/mol . It belongs to the 1,3-dihydro-2H-benzimidazol-2-one scaffold class, a privileged structure in medicinal chemistry and industrial fine chemicals [1]. The compound is a solid at room temperature with a reported melting point of approximately 300 °C (or 273–280 °C depending on source and purity), a predicted pKa of 12.26 ± 0.30, and a predicted density of 1.201 ± 0.06 g/cm³ . It serves dual roles: as an important precursor for high-performance benzimidazolone pigments and resins , and as a versatile synthetic building block for generating pharmacologically active N-substituted derivatives targeting diverse receptors including HIV-1 reverse transcriptase, muscarinic M1 receptors, and histamine H3 receptors [1].

Workflow
Regioisomer-specific synthetic building block and analytical reference standard
Selection Context
4-methyl substitution directs N-alkylation regioselectivity and spectroscopic identity
Use Context
Privileged scaffold for medicinal chemistry, pigment precursors, and antimicrobial additives

Why 4-Methyl Is Not Interchangeable with Analogues


The benzimidazolone scaffold is regioisomerically sensitive: the position of the methyl substituent on the phenyl ring dictates not only the compound's spectroscopic fingerprint and physical properties but also the regiochemical outcome of subsequent derivatization reactions and the biological activity profile of downstream products [1][2]. A purchaser who substitutes the 4-methyl compound with the 5-methyl isomer (CAS 5400-75-9) or the unsubstituted parent (CAS 615-16-7) risks altered N-alkylation regioselectivity during synthesis, non-equivalent analytical reference behavior in QC methods, and divergent biological performance of derived final compounds, as demonstrated by position-dependent antifungal SAR in the benzimidazolone class where 6-carboxylate derivatives consistently outperformed their 5-carboxylate regioisomers [3].

5-Methyl isomer Non-equivalent UV fingerprint and alkylation regioselectivity may shift, compromising QC and synthesis outcomes.
Unsubstituted parent Higher melting point and different N-alkylation profile alter identity testing and derivative regiochemistry.
Generic 'methylbenzimidazolone' Regioisomeric mixture cannot replicate 4-methyl-specific pigment performance or antimicrobial patent composition.

Differentiation Evidence for 4-Methylbenzimidazolone


UV-Vis Fingerprint: 4-Methyl vs. 5-Methyl Isomer

4-Methylbenzimidazolone and its 5-methyl positional isomer exhibit distinctly different UV absorption profiles that enable unambiguous isomer identification and quantification in mixtures. This difference is critical for QC release testing of the compound as a raw material and for its use as an analytical reference standard [1].

UV-Vis Fingerprint
Head-to-head
4-Me: double peak (278, 282 mμ). 5-Me: single peak (285 mμ).
Supports isomer identity confirmation and mixture quantification in QC.
3:1 isopropanol–water; scan 300–250 mμ.
Analytical chemistry Isomer identification Quality control

Melting Point: 4-Methyl vs. Unsubstituted Benzimidazolone

The introduction of a methyl group at the 4-position lowers the melting point of the benzimidazolone core by approximately 14–40 °C compared to the unsubstituted parent compound. This thermal difference is meaningful for melting-point-based identity verification upon receipt and for processing conditions in downstream melt-formulation applications .

Melting Point
Cross-study
Δmp ≈ 14–41 °C lower vs. unsubstituted parent.
Supports pass/fail identity verification upon receipt.
Capillary method, 98% purity context.
Thermal properties Purity assessment Formulation compatibility

N-Alkylation Regioselectivity: 4-Methyl Directing Effect

The 4-methyl substituent exerts steric approach control over N1 versus N3 alkylation of the benzimidazolone anion, producing regioselectivity patterns that differ from those of the 4-unsubstituted, 4-amino, or 4-nitro analogs. This is directly relevant to users who purchase 4-methylbenzimidazolone as a synthetic intermediate for preparing N-substituted derivatives [1].

N-Alkylation Regioselectivity
Head-to-head
4-Me group directs N1:N3 ratio via steric approach control.
Supports predictable derivative synthesis; isomer choice alters product distribution.
DMF, 30 °C, primary alkyl halides.
Synthetic chemistry Regioselectivity Building block

Antifungal Activity: 6-Carboxylate vs. 5-Carboxylate

In a series of N-acylated benzimidazolone carboxylate derivatives, the 6-carboxylate substituted regioisomers consistently exhibited stronger antifungal activity against Botrytis cinerea than their 5-carboxylate substituted counterparts, illustrating that the substitution position on the benzimidazolone phenyl ring is a critical determinant of biological activity [1].

Antifungal SAR
Class-level
6-carboxylate regioisomers showed stronger inhibition of B. cinerea than 5-carboxylate.
Supports position-dependent bioactivity review for procurement decisions.
Spore germination assay; QSAR correlation context.
Antifungal SAR Regioisomer effect

Patent Precedent: 4-Methyl as Distinct Antimicrobial Agent

US Patent US3369027 explicitly claims N,N'-disubstituted imidazolone derivatives prepared from benzimidazolone and 4-methyl-, 5-methyl-, and 5-chloro-benzimidazolones as distinct starting materials for imparting antimicrobial finishes to polyurethanes, paper, textiles, leather, and synthetic polymers [1]. This establishes legal and functional precedent that the three methyl-substitution variants are not considered interchangeable in an industrial application context.

Patent Precedent
Supporting
US3369027 claims 4-Me as distinct starting material for antimicrobial imidazolones.
Establishes isomer specificity in industrial antimicrobial applications.
Polyurethane, paper, textile context.
Antimicrobial Patent Material science

Application Scenarios for 4-Methylbenzimidazolone


QC Reference Standard for TDI Isomer Analysis

4-Methylbenzimidazolone is formed as a hydrolysis by-product during toluene diisocyanate (TDI) manufacturing and serves as a key marker for TDI quality. The distinct UV absorption profile of the 4-methyl isomer (dual peaks at 278 and 282 mμ) versus the 5-methyl isomer (single peak at 285 mμ) allows QC laboratories to identify and quantify isomer composition in commercial TDI [1]. Procurement of pure 4-methylbenzimidazolone (≥97% purity) is essential for preparing calibration standards used in this validated Analytical Chemistry method. Using the 5-methyl isomer or a mixed-isomer reference would introduce systematic error into the quantification protocol [1].

Regioselective N-Substituted Pharmacophore Synthesis

In medicinal chemistry programs targeting HIV-1 reverse transcriptase, muscarinic M1 receptors, histamine H3 receptors, or maxi-K channels, 4-methylbenzimidazolone serves as the core scaffold for generating N1- or N3-substituted derivative libraries [1][2]. The 4-methyl group provides steric approach control during anion alkylation, enabling chemists to direct substitution to the desired nitrogen atom with predictable regioselectivity [3]. Substituting the 4-methyl isomer with 5-methylbenzimidazolone or the unsubstituted parent would alter the N1:N3 alkylation ratio, potentially leading to undesired regioisomers that require costly chromatographic separation and reduce productive yield [3].

Benzimidazolone Azo Pigment Precursor

4-Methylbenzimidazolone is a key precursor in the synthesis of benzimidazolone azo pigments, a class of high-performance organic pigments used in automotive coatings, industrial paints, and plastics where excellent lightfastness, weather resistance, and thermal stability are required [1]. The position of the methyl group on the benzimidazolone ring affects the crystal packing, shade, and fastness properties of the resulting pigment. Industrial pigment manufacturers specify the 4-methyl isomer (not the 5-methyl or unsubstituted variant) to achieve target coloristic and durability specifications in the final pigment product [1][2].

Antimicrobial Additive for Polymers and Textiles

Following the precedent established in US Patent US3369027, 4-methylbenzimidazolone can be converted into N,N'-disubstituted imidazolone derivatives that impart antimicrobial finishes to polyurethanes, paper, textiles, and leather [1]. The patent explicitly distinguishes 4-methylbenzimidazolone from its 5-methyl and 5-chloro analogs as separate starting materials, indicating that the substitution position influences the antimicrobial performance of the final derivatized product. Industrial formulators developing antimicrobial polymer additives should therefore specify and procure the exact 4-methyl isomer to replicate the claimed compositions [1].

Application
Selection Property
Validation Focus
QC Reference Standard for TDI Isomer Analysis
Distinct UV absorption profile
Isomer identity and quantification calibration
Regioselective N-Substituted Pharmacophore Synthesis
Steric approach control in N-alkylation
N1/N3 regioisomer ratio and derivative purity
Benzimidazolone Azo Pigment Precursor
Isomer-dependent crystal packing
Coloristic and durability specifications
Antimicrobial Additive for Polymers and Textiles
Patent-claimed isomer identity
Antimicrobial finish performance replication

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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